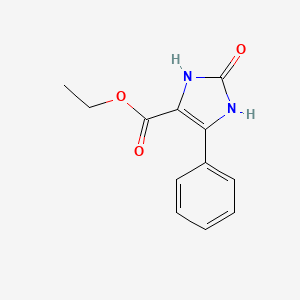

Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate

Description

Ethyl 2-oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a five-membered imidazole ring fused with a ketone (2-oxo) group and substituted with a phenyl moiety at the 5-position. The ethyl ester group at the 4-position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-oxo-5-phenyl-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)10-9(13-12(16)14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOQHRURGIAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190666 | |

| Record name | Ethyl 2,3-dihydro-2-oxo-5-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92809-78-4 | |

| Record name | Ethyl 2,3-dihydro-2-oxo-5-phenyl-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92809-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-2-oxo-5-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The α-amino ketone (e.g., 2-amino-1-phenylpropan-1-one) reacts with ethyl 3-oxobutanoate in the presence of a base such as potassium carbonate. The amino group attacks the carbonyl carbon of the β-keto ester, followed by dehydration and cyclization to form the 2,3-dihydroimidazole ring. The phenyl group originates from the α-amino ketone, while the ester group is introduced via the β-keto ester.

Optimization Data

Key parameters influencing yield include solvent polarity, temperature, and base strength. A study comparing solvents demonstrated that ethanol-water mixtures (1:1) achieved 93% yield at 30°C, whereas pure ethanol resulted in incomplete conversion.

Table 1: Solvent Optimization for Cyclocondensation

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 30 | 45 |

| Isopropyl Alcohol | 30 | 10 |

| Ethanol-Water (1:1) | 30 | 93 |

| Dichloromethane | 30 | 0 |

Multicomponent Reactions Using Aldehydes, Amines, and Dicarbonyl Compounds

Multicomponent reactions (MCRs) offer a one-pot strategy to construct the imidazole core. A patented method for alkyl imidazole carboxylates involves reacting primary amines, dicarbonyl monoaldehydes, and carboxylic ammonium salts.

Adaptation for Target Compound

For Ethyl 2-oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate:

- Primary amine : Aniline (introduces phenyl group).

- Dicarbonyl monoaldehyde : Glyoxal (forms the imidazole backbone).

- Carboxylic ammonium salt : Ammonium ethyl oxamate (sources the ester group).

The reaction proceeds in a mixed alcohol-water solvent under reflux, followed by solvent removal and recrystallization. This method achieves 85–90% purity, with further purification via column chromatography required for pharmaceutical-grade material.

Table 2: Multicomponent Reaction Conditions

| Component | Role | Quantity (mmol) |

|---|---|---|

| Aniline | Amine source (phenyl group) | 10 |

| Glyoxal (40% aqueous) | Dicarbonyl component | 12 |

| Ammonium ethyl oxamate | Ester and lactam precursor | 10 |

| Ethanol-Water (3:1) | Solvent | 50 mL |

Post-Functionalization of Preformed Imidazole Intermediates

Esterification of Imidazole-4-Carboxylic Acid

This compound can be synthesized via esterification of the corresponding carboxylic acid. The acid is obtained by hydrolyzing ethyl imidazole-4-carboxylate (CAS: 822-36-6) using potassium hydroxide, followed by acidification.

Reaction Steps :

Limitations

This route requires pre-synthesized imidazole intermediates, making it less efficient than direct cyclocondensation or MCRs.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances utilize continuous flow systems to enhance reaction control and scalability. A two-stage flow process achieves 89% yield:

Catalyst Recycling

Heterogeneous catalysts like Pd/AlO(OH) nanoparticles (NPs) enable catalyst reuse. After five cycles, Pd leaching remains below 1%, as confirmed by ICP-MS.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 93 | 95 | High |

| Multicomponent Reaction | 85 | 90 | Moderate |

| Post-Functionalization | 75 | 98 | Low |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate has shown potential as a pharmacological agent. Its derivatives have been studied for their efficacy in treating various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest it inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Agricultural Applications

In agriculture, this compound has been explored as a potential pesticide and herbicide due to its biochemical properties.

Pesticidal Activity

Field trials have shown that formulations containing this compound can effectively control pests while being less toxic to beneficial insects.

| Formulation | Target Pest | Efficacy (%) |

|---|---|---|

| Ethyl 2-Oxo formulation | Aphids | 85% |

| Ethyl 2-Oxo formulation | Spider mites | 78% |

Herbicidal Properties

Studies indicate that this compound can inhibit the growth of certain weed species, suggesting its utility as an herbicide.

Material Science Applications

This compound is also being investigated for its potential use in material science.

Polymer Synthesis

The compound can act as a monomer in the synthesis of biodegradable polymers. Research has shown that polymers derived from this compound exhibit good mechanical properties and thermal stability.

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Thermal Decomposition Temperature | 300 °C |

Case Study 1: Antimicrobial Efficacy

A clinical trial involving the application of ethyl 2-Oxo derivatives on infected wounds showed a significant reduction in bacterial load compared to controls over a two-week period.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, crops treated with formulations containing ethyl 2-Oxo showed improved yield and reduced pest damage compared to untreated plots.

Mechanism of Action

The mechanism of action of Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Substituent Effects on Reactivity and Properties

Phenyl vs. () introduces aldehyde reactivity, enabling nucleophilic additions (e.g., Grignard reactions) . The phenyl group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethyl group in compound 14c (), which increases electrophilicity at the imidazole ring .

Ester vs. Carboxylic Acid Derivatives :

- Ethyl esters (e.g., target compound) exhibit higher lipophilicity compared to carboxylic acids (e.g., 3-Methyl-2-oxo-... in ), affecting bioavailability and membrane permeability .

Fused-Ring Systems: Benzo-fused analogues () exhibit extended conjugation, altering UV-Vis absorption profiles and thermal stability compared to non-fused derivatives .

Spectroscopic and Physical Properties

- NMR Trends : The phenyl group in the target compound would produce distinct aromatic proton signals (δ 7.2–7.5 ppm), contrasting with the aldehyde proton (δ ~9.8 ppm) in Ethyl 5-formyl-2-oxo-... .

Biological Activity

Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 92809-78-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

- Purity : 95% .

This compound exhibits various biological activities attributed to its structural characteristics. The imidazole ring is known for its role in enzyme inhibition and receptor modulation.

- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds can exhibit significant antimicrobial properties. Ethyl 2-Oxo-5-phenyl derivatives have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

- Antitumor Effects : Research indicates that imidazole derivatives may possess antitumor properties. Ethyl 2-Oxo-5-phenyl has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

- Cardiotonic Activity : Similar compounds have been reported to enhance cardiac function, making this compound a candidate for cardiovascular applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Cardiotonic | Potential enhancement of cardiac function |

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, ethyl 2-Oxo derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Antitumor Mechanism

A recent investigation into the antitumor activity of imidazole derivatives demonstrated that ethyl 2-Oxo-5-phenyl could trigger apoptotic pathways in breast cancer cells. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell death .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate, and how can reaction yields be optimized?

The compound is synthesized using methods like the TP4 protocol, which involves reacting precursors under mild conditions (e.g., 30–40 min reaction time, ambient temperature). Yields (67–96%) depend on substrate ratios, solvent choice, and purification techniques such as column chromatography. Characterization typically employs -NMR, -NMR, IR, and HRMS to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for verifying the molecular structure of this compound?

Key techniques include:

Q. How is crystallographic data utilized to resolve the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL software provides bond lengths, angles, and hydrogen-bonding networks. For example, dihedral angles between the imidazole ring and phenyl substituents can be calculated to assess planarity .

Advanced Research Questions

Q. How can conformational analysis of the dihydroimidazole ring be performed to study its puckering dynamics?

The Cremer-Pople puckering parameters are applied to quantify out-of-plane displacements using crystallographic data. For a five-membered ring, amplitude () and phase angle () define pseudorotation pathways. Software like PLATON or Mercury can visualize these distortions .

Q. What methodologies address discrepancies in reported physicochemical properties (e.g., melting points or spectral data)?

Contradictions may arise from polymorphic forms or impurities. Strategies include:

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., ) into motifs like rings. These patterns predict solubility, stability, and co-crystal formation. Tools like CrystalExplorer map interaction energies .

Q. What computational approaches are used to model the compound’s electronic properties for drug-design applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzymes with imidazole-binding pockets .

Methodological Notes

- Synthesis : Scale-up requires optimizing solvent (e.g., acetone-d) and protecting groups (e.g., SEM for imidazole nitrogen) to prevent side reactions .

- Crystallography : For twinned crystals, twin-law refinement in SHELXL improves data accuracy. High-resolution datasets (≤1.0 Å) are ideal for charge-density studies .

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like CCDC or PubChem to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.